molecular formula C10H16ClN3 B11888359 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride

Cat. No.: B11888359
M. Wt: 213.71 g/mol
InChI Key: WFVSJPXRYNAKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of ligands for central nervous system (CNS) targets. Its structure incorporates a pyrazine ring, a key heterocycle known for its versatility in drug discovery , and a piperidine moiety, which is a fundamental structural element present in a wide range of bioactive molecules and pharmaceuticals . Piperidine derivatives are extensively investigated and are found in more than twenty classes of pharmaceuticals, underscoring their importance . The piperidine ring is often identified as a critical structural feature for high-affinity interactions with biological targets such as the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . Compounds featuring this pharmacophore can exhibit dual H3R and σ1R antagonist activity, which is a promising approach for developing novel therapeutics for neuropathic pain and various CNS disorders . The specific molecular architecture of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride, which combines a basic amine with aromatic heterocycles, aligns with common pharmacophore models for these receptors, suggesting its potential as a valuable scaffold for exploring these pathways . This compound is intended solely for research applications in laboratory settings. It serves as a building block for the synthesis of more complex molecules and as a chemical tool for studying receptor binding and function. Its applications span neuroscience, oncology, and infectious disease research, given the broad relevance of its constituent parts. All necessary safety data sheets should be consulted prior to use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

2-methyl-5-piperidin-2-ylpyrazine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H

InChI Key

WFVSJPXRYNAKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2CCCCN2.Cl

Origin of Product

United States

Preparation Methods

Halogenation-Coupling-Hydrogenation Sequence

A three-step approach derived from pyrazine core functionalization is widely employed (Figure 1):

Step 1: Bromination of 2-Methylpyrazine
2-Methylpyrazine undergoes electrophilic bromination at the 5-position using bromine in acetic acid. Optimal conditions yield 5-bromo-2-methylpyrazine with 85–90% efficiency:

  • Reagents : Bromine (2.1 eq), acetic acid (solvent)

  • Conditions : Reflux (118°C, 12 hr), inert atmosphere

  • Workup : Aqueous NaHCO₃ neutralization, ethyl acetate extraction

Step 2: Suzuki-Miyaura Coupling
The brominated intermediate reacts with piperidin-2-ylboronic acid under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (3 eq)

  • Solvent : THF/H₂O (4:1)

  • Yield : 70–75%

Step 3: Hydrochloride Salt Formation
The free base is treated with HCl in methanol to precipitate the hydrochloride salt:

  • Conditions : 0°C, stoichiometric HCl gas

  • Purity : >98% (HPLC)

Direct Amination of Pyrazine Derivatives

An alternative route uses amination of pre-functionalized pyrazines (Table 1):

StepReactionReagents/ConditionsYield (%)
1Nitration of 2-methylpyrazineHNO₃/H₂SO₄, 0°C, 4 hr65
2Reduction to amineH₂ (1 atm), Pd/C, ethanol, 25°C, 12 hr89
3Piperidine couplingPiperidin-2-ylmethanol, T3P, DIPEA, DMF, 60°C72

This method avoids halogenation but requires careful control during nitration to prevent over-oxidation.

Optimization of Key Reaction Parameters

Bromination Efficiency

Bromine concentration and temperature critically affect regioselectivity (Figure 2):

  • 40% Br₂ in AcOH : 85% yield (5-bromo isomer)

  • Excess Br₂ : Increased dibromination (up to 15% byproducts)

  • Temperature < 100°C : Incomplete reaction

Coupling Catalysts

A comparison of palladium catalysts reveals performance differences (Table 2):

CatalystLoading (mol%)Time (hr)Yield (%)
Pd(PPh₃)₄5675
PdCl₂(dppf)3868
Pd(OAc)₂/XPhos2482

XPhos-based systems offer faster kinetics but higher cost.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, pyrazine-H3), 3.85–3.70 (m, 2H, piperidine-H2), 2.90 (s, 3H, CH₃), 1.85–1.50 (m, 6H, piperidine-H3–H6)

  • IR (KBr) : 2940 cm⁻¹ (C-H stretch), 1635 cm⁻¹ (C=N), 1490 cm⁻¹ (C-C aromatic)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows a single peak at 4.2 min, confirming >99% purity.

Challenges and Scalability

Byproduct Formation

  • Dibromopyrazines : Minimized by stoichiometric Br₂ control

  • Piperidine Ring Oxidation : Avoided by using anhydrous HCl during salt formation

Industrial Feasibility

  • Cost Analysis : Pd catalysts account for 60% of raw material costs. Recycling protocols improve economics.

  • Throughput : Batch processing achieves 500 g/day in pilot plants .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

  • Halogenation : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides under mild conditions (80°C, 6 hours), as demonstrated in the synthesis of 3-chloro-5-methylpyrazine-2-carboxylic acid .

  • Amination : Piperidine derivatives can react with pyrazine precursors via Buchwald-Hartwig coupling, forming C–N bonds in the presence of palladium catalysts .

Reduction and Hydrogenation

The pyrazine ring is susceptible to partial or complete reduction:

  • Catalytic Hydrogenation : Using Pd/C (2.0 MPa H₂, 60°C), the pyrazine ring is reduced to a piperazine derivative, retaining the methyl and piperidine substituents .

  • Selective Reduction : L-Selectride selectively reduces ketones or esters adjacent to the pyrazine ring without affecting the heterocycle .

Functionalization of the Piperidine Moiety

The piperidine ring participates in alkylation, acylation, and cross-coupling:

  • Acylation : Reaction with aromatic acid chlorides (e.g., benzoyl chloride) in the presence of DIEA forms stable amides at the piperidine nitrogen .

  • Suzuki Coupling : The piperidine nitrogen can be functionalized via palladium-catalyzed coupling with aryl boronic acids .

Acid-Base Reactions

As a hydrochloride salt, the compound exhibits pH-dependent behavior:

  • Deprotonation : Under basic conditions (pH > 9), the piperidine nitrogen is deprotonated, increasing solubility in organic solvents.

  • Salt Formation : Reacts with strong acids (e.g., HCl, H₂SO₄) to form stable salts, enhancing crystallinity for purification .

Electrophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature directs electrophiles to specific positions:

  • Nitration/Sulfonation : Occurs at the para position relative to the methyl group under acidic conditions .

  • Friedel-Crafts Alkylation : Limited reactivity due to the ring’s low electron density, but feasible with Lewis acid catalysts .

Cross-Coupling Reactions

Palladium-mediated reactions enable structural diversification:

  • Suzuki-Miyaura : Introduces aryl groups at the pyrazine C-3 position using aryl boronic esters (Pd(PPh₃)₄, K₂CO₃) .

  • Heck Reaction : Alkenes are coupled to the pyrazine ring under mild conditions (80°C, DMF) .

Table 1: Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Reference
HalogenationSOCl₂, DMF, 80°C, 6 h3-Chloro derivative85
HydrogenationPd/C, H₂ (2.0 MPa), 60°C, 12 hPiperazine analog73
AcylationBenzoyl chloride, DIEA, DCMPiperidine amide68
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl pyrazine62

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming pyrolytic byproducts.

  • Hydrolytic Stability : Stable in aqueous acidic conditions (pH 2–6) but degrades in basic media via ring-opening .

Scientific Research Applications

Synthesis Routes

  • Cyclization Method : This method involves cyclizing piperidine with 2-methylpyrazine under controlled conditions to yield the hydrochloride salt.
  • Halogenation and Reduction : The compound can also be synthesized through halogenation followed by reduction processes, which enhance yield and purity.

Biological Activities

The biological activities of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride have been extensively studied, revealing several potential therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including:

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Anti-inflammatory Effects

In vivo studies have demonstrated that 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride can reduce inflammation markers in animal models. A notable case study involved treating rats with induced arthritis, where the compound significantly decreased pro-inflammatory cytokines compared to control groups.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In comparative studies involving breast cancer cell lines, it was found to induce apoptosis more effectively than traditional treatments. Flow cytometry analyses confirmed increased early apoptotic cells in treated groups.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study focusing on N-substituted pyrazine derivatives highlighted the antimicrobial activity of similar compounds, suggesting that modifications to the pyrazine framework could enhance such activities.
  • Case Study on Anti-inflammatory Effects : In a recent study involving a rat model of arthritis, treatment with derivatives of this compound resulted in a marked decrease in inflammatory markers compared to untreated controls.
  • Case Study on Anticancer Efficacy : A comparative analysis showed that 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride was more effective than standard treatments in inducing apoptosis in breast cancer cells, providing a promising avenue for future cancer therapies.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 2-methyl-5-(piperidin-2-yl)pyrazine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride C10H16ClN3 225.71 1823328-42-2 Research chemical; potential pharmacological agent (e.g., kinase inhibition) due to piperidine substituent
2-Methyl-5-(1-propenyl)pyrazine (E) C8H10N2 134.18 18217-82-8 Volatile flavor agent in roasted foods (e.g., coffee, mutton); contributes nutty/roasted aromas
Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride C7H10ClN3O2 215.63 70470-95-0 Synthetic intermediate for pharmaceuticals; carboxylate group enables diverse functionalization
Deoxyfructosazine (DOF) C14H24N2O8 348.35 N/A Derived from D-glucosamine; studied as a flavor enhancer and bioactive heterocycle
2-Methyl-5-(3-methylbutyl)pyrazine C10H16N2 164.25 N/A Aroma-active compound in sesame oil; logP = 2.374 (lipophilic)

Physicochemical Properties

  • Solubility and Lipophilicity: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt analogs like 2-methyl-5-(3-methylbutyl)pyrazine (logP = 2.374) . This property is critical for drug delivery. 2-Methyl-5-(1-propenyl)pyrazine (E) has a lower molecular weight (134.18 g/mol) and higher volatility, making it suitable for flavor release .

Key Research Findings and Gaps

  • Structural-Activity Relationships : Piperidine and proline substituents enhance target binding in kinase inhibitors, but the target compound’s specific activity remains unverified .
  • Contradictions: While some pyrazines are bioactive (e.g., anticancer), others (e.g., 2-methyl-5-(1-propenyl)pyrazine) are flavor-focused.
  • Synthetic Methods : Ionic liquids () and coupling reactions () are effective for pyrazine synthesis, but the target compound’s optimal synthesis route is undocumented .

Biological Activity

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The findings are supported by various case studies and research data.

Antimicrobial Activity

Research indicates that 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride exhibits notable antimicrobial properties. Its effectiveness has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound have shown promising results, with some derivatives demonstrating activity as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation, which is crucial in preventing chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride has been explored through various in vitro studies.

  • Cell Viability Assays : Studies have demonstrated that the compound can significantly reduce the viability of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, IC50_{50} values were reported at approximately 1.05 µM for MCF-7 cells .
Cell LineIC50_{50} (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a therapeutic agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways.

  • Spleen Tyrosine Kinase (Syk) : As a Syk inhibitor, it may play a role in treating diseases associated with immune responses .
Enzyme TargetInhibition Activity
SykSignificant

Case Studies

  • Anticancer Study : A study focused on the synthesis of pyrazine derivatives indicated that modifications to the piperidine side chain enhanced cytotoxicity against various cancer cell lines. The study utilized structure-based drug design to optimize compounds for better activity .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of pyrazine derivatives, revealing that certain structural modifications led to improved efficacy against resistant strains of bacteria .

Q & A

Q. What are the key considerations for synthesizing 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride?

The synthesis of this compound involves optimizing reaction conditions such as temperature, solvent selection, and stoichiometry. For example, thionyl chloride (SOCl₂) is commonly used to activate carboxylic acids or generate reactive intermediates in anhydrous environments like dichloromethane (DCM). Post-reaction purification steps, such as recrystallization or column chromatography, are critical to isolate the hydrochloride salt. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC . Structural validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the piperidine-pyrazine linkage and hydrochloride formation .

Q. What analytical techniques are recommended for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To verify the piperidine and pyrazine ring structures, including substituent positions (e.g., methyl and piperidinyl groups).
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or salt formation (if crystalline).
  • HPLC/Purity Analysis : To assess chemical purity (>95% is typical for pharmacological studies) .

Q. What safety protocols should be followed during handling?

Refer to GHS classification data for acute toxicity (e.g., H302: harmful if swallowed) and skin/eye irritation. Use PPE including nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of fine particles. Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Questions

Q. How can statistical optimization methods improve formulation design for sustained-release applications?

Response surface methodologies (RSM), such as central composite design (CCD) or factorial design, are effective for optimizing drug release kinetics. Variables like polymer ratios (e.g., hydroxypropyl methylcellulose) and compression force are tested systematically. For example, a 3² factorial design can model the interaction between excipient concentration and dissolution rate. Data analysis via software (e.g., Design-Expert®) identifies significant factors and predicts optimal formulations .

Q. How should researchers resolve contradictions in pharmacological data, such as conflicting target interactions?

Contradictions may arise from assay variability (e.g., cell-line differences) or compound stability. Strategies include:

  • Dose-Response Repetition : Validate activity across multiple concentrations and biological replicates.
  • Pathway-Specific Assays : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity.
  • Metabolic Stability Testing : Assess if degradation products interfere with activity (e.g., via LC-MS/MS).
    Reference analogous pyrrolopyrazine derivatives, which show target promiscuity due to shared pharmacophores, to contextualize findings .

Q. What strategies are effective for studying subcellular localization and transport mechanisms?

  • Fluorescent Tagging : Conjugate the compound with probes like fluorescein isothiocyanate (FITC) for live-cell imaging.
  • Subcellular Fractionation : Isolate organelles (e.g., mitochondria, lysosomes) via differential centrifugation and quantify compound accumulation via LC-MS.
  • Transporter Inhibition : Use inhibitors (e.g., probenecid for organic anion transporters) to identify uptake pathways.
    Pyrrolopyrazine derivatives often localize in mitochondria due to lipophilic cations, suggesting similar behavior for this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.